molecular formula C17H12BrFN2O3S B2497292 Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate CAS No. 1006012-27-6

Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2497292
CAS No.: 1006012-27-6
M. Wt: 423.26
InChI Key: XXJJPBPAYCEVIZ-JZJYNLBNSA-N
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Description

Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The presence of bromine, fluorine, and benzothiazole moieties in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Core: This step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-bromobenzoyl chloride, under acidic conditions to form the benzothiazole core.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).

    Formation of the Imino Group: The imino group is typically formed by reacting the benzothiazole derivative with an appropriate amine or imine precursor.

    Esterification: The final step involves esterification with methyl acetate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the imino group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzoyl group can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Oxidized benzothiazole derivatives.

    Reduction: Reduced imino derivatives.

    Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound is of interest due to its potential antimicrobial and anticancer properties. The presence of the benzothiazole ring, along with bromine and fluorine atoms, suggests that it may interact with biological targets in a unique manner, leading to significant biological activity.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure allows it to interact with various enzymes and receptors, making it a promising lead compound for the development of new therapeutic agents.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of fluorine and benzothiazole moieties.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring can intercalate with DNA, while the bromine and fluorine atoms can form halogen bonds with biological macromolecules, leading to inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[2-(4-chlorobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate
  • Methyl 2-[2-(4-methylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate
  • Methyl 2-[2-(4-nitrobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate

Uniqueness

Compared to similar compounds, Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which is not possible with other substituents like chlorine or methyl groups, potentially leading to different biological interactions and properties.

Properties

IUPAC Name

methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN2O3S/c1-24-15(22)9-21-13-7-6-12(19)8-14(13)25-17(21)20-16(23)10-2-4-11(18)5-3-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJJPBPAYCEVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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